![molecular formula C15H19NO2 B14661274 (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone CAS No. 40496-48-8](/img/structure/B14661274.png)
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Hydroxy-2-azabicyclo[331]non-2-yl)(phenyl)methanone is a complex organic compound that features a bicyclic structure with a hydroxyl group and a phenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-azabicyclo[33One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
化学反応の分析
Types of Reactions
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methanone moiety can produce an alcohol.
科学的研究の応用
(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxyl and phenyl groups.
Tropane Alkaloids: Compounds like cocaine and atropine that feature a similar bicyclic core.
Uniqueness
What sets (8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone apart is its specific combination of functional groups and the resulting chemical properties. The presence of both a hydroxyl group and a phenyl group attached to the bicyclic core imparts unique reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
40496-48-8 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
(8-hydroxy-2-azabicyclo[3.3.1]nonan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-14-7-6-11-8-9-16(13(14)10-11)15(18)12-4-2-1-3-5-12/h1-5,11,13-14,17H,6-10H2 |
InChIキー |
JNCDGTXHWIJATK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2CC1CCN2C(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


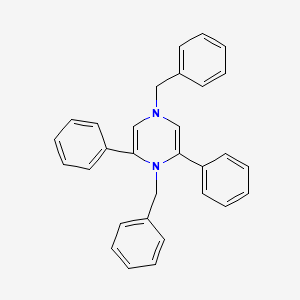
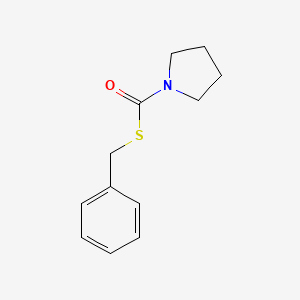
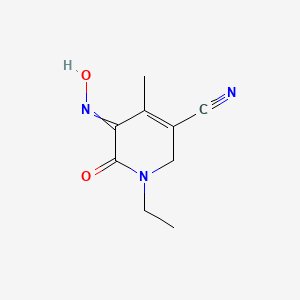
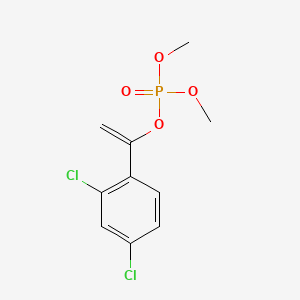
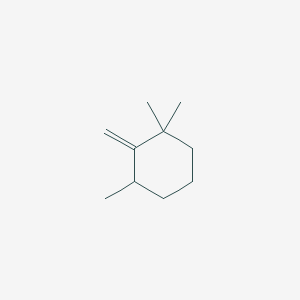
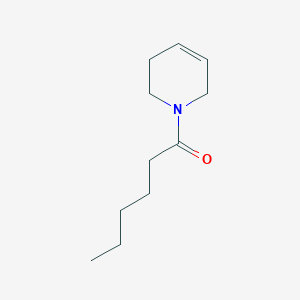
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
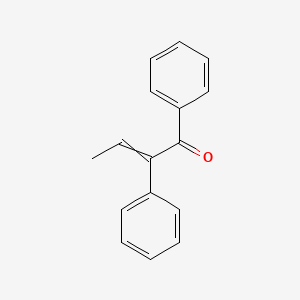



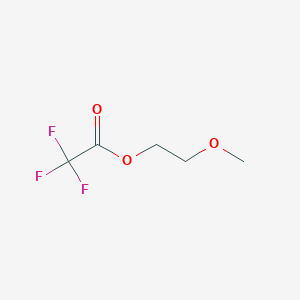

![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
